molecular formula C25H26N4O2 B2675146 1-benzyl-N-cyclohexyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900877-87-4

1-benzyl-N-cyclohexyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2675146
CAS No.: 900877-87-4
M. Wt: 414.509
InChI Key: UHITZQPRCUTFRO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring system. The structure would be determined by the arrangement of these groups around the pyrimidine ring .

Scientific Research Applications

Synthesis Methodologies

Research in the field of synthetic chemistry has led to the development of convenient synthesis methods for 4-oxo-tetrahydropyrimidines, a family of compounds to which the mentioned chemical belongs. These methods often involve the treatment of enamino-nitriles with cyclohexanone in basic media, leading to various analogous compounds when using different aldehydes or ketones. This synthesis approach is critical for producing a wide array of pyrimidine derivatives, which have significant pharmaceutical applications due to their diverse biological activities (Schramm, Schmitz, & Gründemann, 1984).

Antimicrobial Activity

Several studies have explored the antimicrobial activity of pyrimidine derivatives. For instance, novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have shown promising results against strains of Proteus vulgaris and Pseudomonas aeruginosa, surpassing the effectiveness of reference drugs like streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015). This indicates the potential for compounds within this chemical family to serve as leads for the development of new antimicrobial agents.

Structural and Conformational Analysis

Research into the structural and conformational aspects of related compounds, such as 1-aminocyclopropane-1-carboxylic acid derivatives, provides valuable insights into the three-dimensional arrangements that influence the biological activity of these molecules. X-ray crystal structure analysis can reveal the preferred conformations and the impact of various substituents on the molecule's overall shape and reactivity, which is crucial for understanding the interaction mechanisms with biological targets (Cetina et al., 2004).

Properties

IUPAC Name

6-benzyl-N-cyclohexyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-17-12-13-22-27-23-20(25(31)29(22)15-17)14-21(24(30)26-19-10-6-3-7-11-19)28(23)16-18-8-4-2-5-9-18/h2,4-5,8-9,12-15,19H,3,6-7,10-11,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHITZQPRCUTFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5CCCCC5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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